molecular formula C18H13NO4 B8471235 3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid CAS No. 89224-62-4

3-Methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Cat. No. B8471235
Key on ui cas rn: 89224-62-4
M. Wt: 307.3 g/mol
InChI Key: UIUZYXSRFZINPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04596814

Procedure details

A suspension of 13.5 g (0.042 mole) of 3-methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester in 75 ml of methanol was treated with 70.6 ml of 1.0 N aqueous sodium hydroxide. The mixture was stirred at reflux for 17 hours, then added to 1.4 l of water. The insoluble material was filtered, added to 1.0 l of water, and acidified with acetic acid while cooling in an ice bath. The crude acid product was recovered by filtration. The original filtrate from the reaction mixture and 1.4 l of water was also cooled in ice and acidified with acetic acid. The crude product obtained was filtered and combined with the earlier crop. The combined crude products were stirred in 400 ml of water, filtered, and recrystallized from methanol. There was obtained 5.8 g (45% yield) of analytically pure acid, mp 154°-155° C.
Name
3-methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
70.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:16][C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:7]=2[C:6]=1[O:23][CH3:24])=[O:4].[OH-].[Na+].O>CO>[CH3:24][O:23][C:6]1[C:7]2[N:8]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[C:15]=2[O:16][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
3-methoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
13.5 g
Type
reactant
Smiles
COC(=O)C1=C(C=2N(C=3C=CC=CC3C2O1)C1=CC=CC=C1)OC
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.4 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
ADDITION
Type
ADDITION
Details
added to 1.0 l of water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The crude acid product was recovered by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The original filtrate from the reaction mixture and 1.4 l of water was also cooled in ice

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC2=C1N(C=1C=CC=CC21)C2=CC=CC=C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.